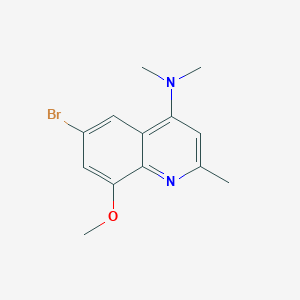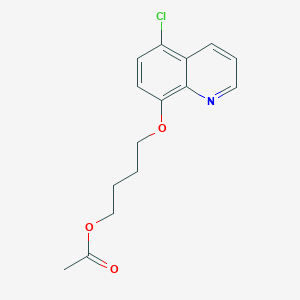
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline is an organic compound with the molecular formula C19H25N3 and a molecular weight of 295.42 g/mol It is characterized by the presence of a diazepane ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
The synthesis of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline typically involves the reaction of 4-(1,4-diazepan-1-yl)benzaldehyde with aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the diazepane ring or the aniline group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The diazepane ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can be compared with other similar compounds, such as:
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)benzene: This compound has a similar structure but lacks the aniline group.
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)pyridine: This compound contains a pyridine ring instead of an aniline group.
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)phenol: This compound has a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
106027-37-6 |
|---|---|
Molecular Formula |
C19H25N3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[1-[4-(1,4-diazepan-1-yl)phenyl]ethyl]aniline |
InChI |
InChI=1S/C19H25N3/c1-15(16-3-7-18(20)8-4-16)17-5-9-19(10-6-17)22-13-2-11-21-12-14-22/h3-10,15,21H,2,11-14,20H2,1H3 |
InChI Key |
QYBCUVHPHXLGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N3CCCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




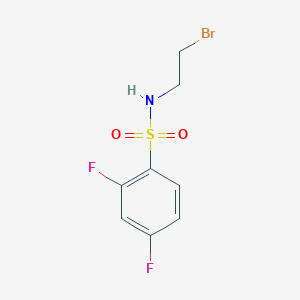
![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)


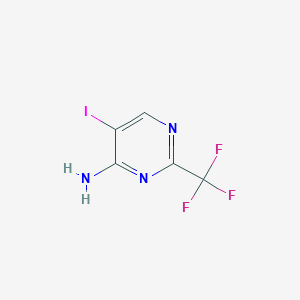


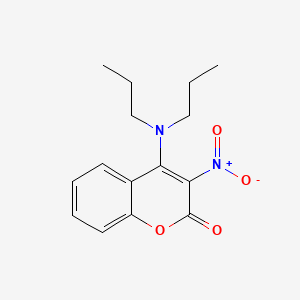
![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)
![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)
